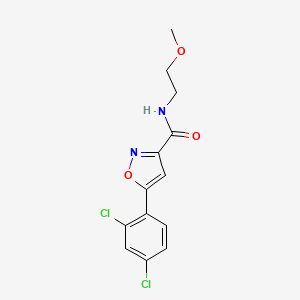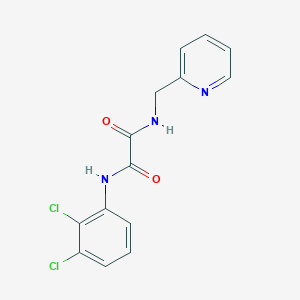![molecular formula C26H27NO9 B4578812 dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
The compound is associated with a family of compounds synthesized through various chemical reactions, often involving Hantzsch condensation or similar processes. These compounds are studied for their unique chemical and physical properties, contributing to fields such as medicinal chemistry and materials science.
Synthesis Analysis
Compounds similar to the one specified are synthesized using methods like Hantzsch condensation, where precursors like p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine are reacted under specific conditions such as microwave irradiation and solvent-free conditions in the presence of iodine (Zhang, Pan, & Liu, 2009). Other synthesis routes involve complex reactions with dimethyl acetylenedicarboxylate and various amines, yielding novel heterocyclic systems and demonstrating diverse reactivity and selectivity (Yavari, Aghazadeh, & Tafazzoli, 2002).
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structures of closely related compounds, revealing significant details about their molecular geometry, bond lengths, and angles. For instance, analyses have shown disorders in the crystal structure and detailed the orientation of aryltriazenyl groups (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with amines, leading to a diverse range of products with unique properties. The reactivity often depends on the substituents present and the reaction conditions (Ogura, Kubo, Watanabe, & Itoh, 1973).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on related compounds have detailed these aspects through comprehensive crystallographic analysis and physical characterization (Low et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives through functional group modifications, are central to understanding these compounds. Research demonstrates their potential in forming a wide array of derivatives with significant chemical diversity and utility (Miranda et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is involved in various chemical synthesis processes and reactions. One study discusses the reaction of acetylenecarboxylic acid with amines, showing that methoxycarbonylmethylene is a common structural element in the products, where the carbonyl is hydrogen-bonded with an amino group to form an enamine form, indicating the versatility of such compounds in synthesis reactions (Iwanami, 1971). Another study highlights the highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes, demonstrating the compound's role in complex catalytic reactions (Núñez Magro et al., 2010).
Catalysis and Polymerization
The compound is also instrumental in catalysis and polymerization processes. Research on polymer precursors from catalytic reactions of natural oils shows the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils in the presence of a catalyst, highlighting its role in the development of sustainable polymer materials (Furst et al., 2012). Similarly, a study on the bis-alkoxycarbonylation of styrene by pyridinimine palladium catalysts explores the compound's efficiency in catalyzing the methoxycarbonylation of styrene to produce dimethyl phenylsuccinate, further emphasizing its catalytic versatility (Bianchini et al., 2002).
Antioxidant Properties
Additionally, research into the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, reports on compounds prepared from the corresponding 3-bromopyridine precursor, showcasing the potential therapeutic applications of these compounds in antioxidant formulations (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
dimethyl 1-(4-methoxycarbonylphenyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-31-20-12-22(33-3)21(32-2)11-17(20)23-18(25(29)35-5)13-27(14-19(23)26(30)36-6)16-9-7-15(8-10-16)24(28)34-4/h7-14,23H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZDVCDFVXPTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)
![3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)

